ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves the reaction of ethyl acetoacetate with 2-bromoethylamine hydrobromide in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thioethers, and amines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The thiazolidine ring can also interact with various molecular targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromoacetate: A simpler compound with similar reactivity but lacks the thiazolidine ring.
2-Bromoethylamine: Contains the bromoethyl group but lacks the ester and thiazolidine functionalities.
Thiazolidine-4-one derivatives: Share the thiazolidine ring but have different substituents.
Uniqueness
Ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C9H12BrNO3S |
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Molecular Weight |
294.17 g/mol |
IUPAC Name |
ethyl (2Z)-2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C9H12BrNO3S/c1-2-14-9(13)5-8-11(4-3-10)7(12)6-15-8/h5H,2-4,6H2,1H3/b8-5- |
InChI Key |
XTXPYSSPMHXYKG-YVMONPNESA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CCBr |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CCBr |
Origin of Product |
United States |
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